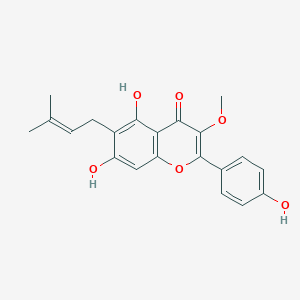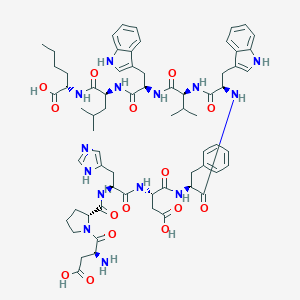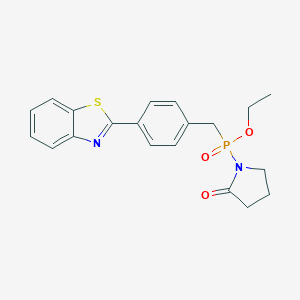
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI-63-675 is a small molecule drug that acts as a platelet activating factor receptor antagonist. It was initially developed by Novartis AG for potential therapeutic applications in treating conditions such as septic shock and other infectious diseases . The compound has been studied for its ability to inhibit platelet aggregation, which is a critical factor in various cardiovascular and inflammatory conditions .
Preparation Methods
The synthesis of SRI-63-675 involves several steps, including the formation of key intermediates and the final coupling reactions. The general synthetic route includes:
Formation of Intermediates: The initial steps involve the preparation of specific intermediates through reactions such as halogenation, alkylation, and cyclization.
Coupling Reactions: The final steps involve coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reactions.
Industrial production methods for SRI-63-675 would typically involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
SRI-63-675 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: SRI-63-675 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a reference molecule in studies involving platelet activating factor receptor antagonists.
Biology: It is used in research to understand the role of platelet activating factor in cellular processes and disease mechanisms.
Medicine: SRI-63-675 has been investigated for its therapeutic potential in treating conditions such as septic shock, cardiovascular diseases, and inflammatory disorders.
Industry: The compound’s ability to inhibit platelet aggregation makes it a candidate for developing new therapeutic agents for cardiovascular and inflammatory diseases
Mechanism of Action
SRI-63-675 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various cellular processes, including platelet aggregation, inflammation, and immune responses. By blocking this receptor, SRI-63-675 inhibits the downstream signaling pathways that lead to platelet aggregation and inflammation. This mechanism makes it a potential therapeutic agent for conditions where platelet activation and inflammation play a critical role .
Comparison with Similar Compounds
SRI-63-675 is compared with other platelet activating factor receptor antagonists such as WEB 2086, WEB 2170, and BN 52021. These compounds share similar mechanisms of action but differ in their potency and selectivity. For example:
WEB 2086: A more potent antagonist compared to SRI-63-675.
WEB 2170: Similar in potency but with different selectivity profiles.
BN 52021: Less potent than SRI-63-675 but used in different therapeutic contexts.
The uniqueness of SRI-63-675 lies in its specific binding affinity and selectivity for the platelet activating factor receptor, making it a valuable tool in research and potential therapeutic applications.
Properties
| 109516-82-7 | |
Molecular Formula |
C38H63N2O7P |
Molecular Weight |
690.9 g/mol |
IUPAC Name |
[(2R,5S)-2,5-dimethyl-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C38H63N2O7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-39-36(41)44-32-37(2)26-27-38(3,47-37)33-46-48(42,43)45-31-30-40-29-22-24-34-23-19-20-25-35(34)40/h19-20,22-25,29H,4-18,21,26-28,30-33H2,1-3H3,(H-,39,41,42,43)/t37-,38+/m0/s1 |
InChI Key |
JANHWNKOVXOFLY-QPPIDDCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@]1(CC[C@](O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
synonyms |
dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium SDZ 63-675 SDZ-63-675 SRI 63-675 SRI 63675 SRI-63-675 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)




![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)



